(E)-1-N'-[2-[[2-[(dimethylamino)methyl]-1,3-thiazol-4-yl]methylsulfanyl]ethyl]-2-nitroethene-1,1-diamine
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Overview
Description
(E)-1-N’-[2-[[2-[(dimethylamino)methyl]-1,3-thiazol-4-yl]methylsulfanyl]ethyl]-2-nitroethene-1,1-diamine is a complex organic compound that features a thiazole ring, a nitroethene group, and a dimethylamino moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-N’-[2-[[2-[(dimethylamino)methyl]-1,3-thiazol-4-yl]methylsulfanyl]ethyl]-2-nitroethene-1,1-diamine typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.
Introduction of the Dimethylamino Group: The dimethylamino group can be introduced via nucleophilic substitution reactions using dimethylamine.
Attachment of the Nitroethene Group: The nitroethene group can be introduced through a Michael addition reaction involving nitroethene and an appropriate nucleophile.
Final Assembly: The final compound is assembled through a series of coupling reactions, often involving the use of coupling agents such as EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(E)-1-N’-[2-[[2-[(dimethylamino)methyl]-1,3-thiazol-4-yl]methylsulfanyl]ethyl]-2-nitroethene-1,1-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophilic substitution using dimethylamine in an aprotic solvent like DMF.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, (E)-1-N’-[2-[[2-[(dimethylamino)methyl]-1,3-thiazol-4-yl]methylsulfanyl]ethyl]-2-nitroethene-1,1-diamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound may be used as a probe to study enzyme interactions and cellular pathways. Its thiazole ring and nitroethene group make it a potential candidate for investigating biological redox reactions.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic properties. Its structural features suggest it may interact with biological targets such as enzymes or receptors, making it a candidate for drug development.
Industry
In industry, (E)-1-N’-[2-[[2-[(dimethylamino)methyl]-1,3-thiazol-4-yl]methylsulfanyl]ethyl]-2-nitroethene-1,1-diamine could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (E)-1-N’-[2-[[2-[(dimethylamino)methyl]-1,3-thiazol-4-yl]methylsulfanyl]ethyl]-2-nitroethene-1,1-diamine involves its interaction with molecular targets such as enzymes or receptors. The compound’s thiazole ring and nitroethene group are likely involved in redox reactions, while the dimethylamino group may participate in hydrogen bonding or electrostatic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (E)-1-N’-[2-[[2-[(methylamino)methyl]-1,3-thiazol-4-yl]methylsulfanyl]ethyl]-2-nitroethene-1,1-diamine
- (E)-1-N’-[2-[[2-[(ethylamino)methyl]-1,3-thiazol-4-yl]methylsulfanyl]ethyl]-2-nitroethene-1,1-diamine
- (E)-1-N’-[2-[[2-[(dimethylamino)methyl]-1,3-oxazol-4-yl]methylsulfanyl]ethyl]-2-nitroethene-1,1-diamine
Uniqueness
What sets (E)-1-N’-[2-[[2-[(dimethylamino)methyl]-1,3-thiazol-4-yl]methylsulfanyl]ethyl]-2-nitroethene-1,1-diamine apart from similar compounds is its specific combination of functional groups. The presence of both a thiazole ring and a nitroethene group provides unique reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C11H19N5O2S2 |
---|---|
Molecular Weight |
317.4 g/mol |
IUPAC Name |
(E)-1-N'-[2-[[2-[(dimethylamino)methyl]-1,3-thiazol-4-yl]methylsulfanyl]ethyl]-2-nitroethene-1,1-diamine |
InChI |
InChI=1S/C11H19N5O2S2/c1-15(2)6-11-14-9(8-20-11)7-19-4-3-13-10(12)5-16(17)18/h5,8,13H,3-4,6-7,12H2,1-2H3/b10-5+ |
InChI Key |
MNTKYXOVQKHNBQ-BJMVGYQFSA-N |
Isomeric SMILES |
CN(C)CC1=NC(=CS1)CSCCN/C(=C/[N+](=O)[O-])/N |
Canonical SMILES |
CN(C)CC1=NC(=CS1)CSCCNC(=C[N+](=O)[O-])N |
Origin of Product |
United States |
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